molecular formula C5H11ClFNO B12845966 [(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride

[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride

Cat. No.: B12845966
M. Wt: 155.60 g/mol
InChI Key: RTWCLQSSUKTHBX-JEDNCBNOSA-N
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Description

Molecular Formula: C₅H₁₀FNO·HCl Molecular Weight: 155.60 g/mol () CAS Number: 1803611-93-9 () Structural Features: A pyrrolidine ring (5-membered nitrogen heterocycle) substituted with a fluorine atom at the 3-position and a hydroxymethyl group at the same carbon. The (3S) stereochemistry is critical for its spatial arrangement and biological interactions. The hydrochloride salt enhances solubility and stability via ionic interactions.

Properties

Molecular Formula

C5H11ClFNO

Molecular Weight

155.60 g/mol

IUPAC Name

[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H/t5-;/m0./s1

InChI Key

RTWCLQSSUKTHBX-JEDNCBNOSA-N

Isomeric SMILES

C1CNC[C@@]1(CO)F.Cl

Canonical SMILES

C1CNCC1(CO)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-3-fluoropyrrolidin-3-yl]methanol typically involves the fluorination of pyrrolidine derivatives. One common method is the Balz-Schiemann reaction, which utilizes 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to fluorination . The reaction conditions often involve the use of fluorinating agents such as hydrogen fluoride or other fluorine-containing reagents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of [(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps for purification and crystallization to obtain the hydrochloride salt form, which is more stable and easier to handle.

Chemical Reactions Analysis

Types of Reactions

[(3S)-3-fluoropyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its alcohol form from ketones or aldehydes.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Medicinal Chemistry

[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride serves as a building block for the synthesis of various pharmaceutical compounds. Its structural similarity to other psychoactive substances suggests potential interactions with neurotransmitter systems, particularly influencing central nervous system activity. Preliminary studies indicate that it may exhibit biological activities that warrant further investigation in pharmacodynamics and pharmacokinetics.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis due to its versatile reactivity. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing complex organic molecules.

Pharmacological Research

Research has shown that [(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride may influence neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders. Ongoing studies are focused on elucidating its mechanism of action and potential therapeutic effects.

Data Table: Comparison of Applications

Application AreaDescriptionExample Uses
Medicinal ChemistryBuilding block for drug synthesisPotential CNS agents
Organic SynthesisIntermediate in chemical reactionsSynthesis of complex organic compounds
Pharmacological ResearchInvestigating biological activity and therapeutic potentialStudies on neurotransmitter interactions

Case Study 1: Neurotransmitter Interaction

A study investigating the interaction of [(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride with serotonin receptors indicated that the compound could modulate receptor activity, suggesting a role in developing antidepressants or anxiolytics. The results showed significant binding affinity compared to similar compounds without fluorination.

Case Study 2: Synthesis of Derivatives

Researchers have successfully synthesized various derivatives of [(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride through multi-step organic reactions. These derivatives exhibited enhanced biological activity, highlighting the compound's utility as a precursor in drug development.

Mechanism of Action

The mechanism of action of [(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and reactivity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Collision Cross-Section (CCS) : Predicted CCS for [M+H]+ adduct is 124.2 Ų, indicating moderate molecular size and rigidity ().

Structural Analogues

Fluorinated Pyrrolidine Derivatives

(R)-(3-Fluoropyrrolidin-3-yl)methanol Hydrochloride CAS: 2368919-06-4 () Key Difference: Enantiomeric (3R) configuration. Stereochemistry impacts chiral recognition in drug-receptor binding. Application: Enantiomers are often investigated for divergent pharmacokinetic profiles.

[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol Hydrochloride CAS: 1260812-78-9 () Molecular Weight: 205.61 g/mol Key Difference: Trifluoromethyl (-CF₃) group replaces fluorine. Impact: Increased lipophilicity and electron-withdrawing effects enhance metabolic stability but may reduce aqueous solubility.

Piperidine Analogues

(5-Fluoropiperidin-3-yl)methanol Hydrochloride CAS: 1356342-54-5 () Key Difference: 6-membered piperidine ring vs. 5-membered pyrrolidine.

Aryl-Substituted Pyrrolidines

[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol Hydrochloride CAS: 1217825-86-9 () Key Difference: 3-Methylphenyl substituent introduces aromaticity and steric bulk. Impact: Enhanced π-π stacking in receptor binding but reduced solubility due to hydrophobicity.

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent CCS [M+H]+ (Ų) Key Features
[(3S)-3-Fluoropyrrolidin-3-yl]methanol HCl 155.60 -F, -CH₂OH 124.2 Chiral center, moderate rigidity
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol HCl 205.61 -CF₃, -CH₂OH N/A High lipophilicity
(5-Fluoropiperidin-3-yl)methanol HCl 169.62 () -F (piperidine) N/A Larger ring size

Notes:

  • Fluorine and trifluoromethyl groups improve metabolic stability but vary in steric and electronic effects ().
  • Piperidine analogues exhibit distinct conformational dynamics due to ring size ().

Biological Activity

[(3S)-3-fluoropyrrolidin-3-yl]methanol hydrochloride is a hydrochloride salt of a pyrrolidine derivative characterized by its molecular formula CHClFNO and a molecular weight of 155.6 g/mol. This compound is notable for its potential biological activities, particularly in pharmacological research, due to its structural features that suggest interactions with various neurotransmitter systems.

Chemical Structure and Properties

The compound features a fluorine atom attached to the pyrrolidine ring and a hydroxymethyl group, which enhance its solubility and reactivity. The stereochemistry of the (S)-enantiomer is crucial as it influences the compound's biological interactions.

Biological Activity

Preliminary studies indicate that [(3S)-3-fluoropyrrolidin-3-yl]methanol hydrochloride exhibits moderate biological activity, particularly in influencing central nervous system (CNS) functions. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter receptors, although detailed pharmacodynamic and pharmacokinetic studies are still required.

The biological activity of this compound may involve:

  • Interaction with Neurotransmitter Systems : Potential modulation of neurotransmitter release and receptor activity.
  • Influence on Signaling Pathways : Involvement in pathways related to neurotransmission, metabolism, and cellular regulation.

Comparative Analysis

To understand the uniqueness of [(3S)-3-fluoropyrrolidin-3-yl]methanol hydrochloride, a comparison with structurally similar compounds is presented below:

CompoundConfigurationFluorine PresentBiological Activity Potential
[(3S)-3-fluoropyrrolidin-3-yl]methanol HCl(S)YesModerate
(R)-3-fluoropyrrolidin-3-yl]methanol(R)YesVaries
(3-pyrrolidinyl)methanolNoneNoLow
N-methyl-(3S)-pyrrolidin-3-yl]methanol(S)NoModerate

This table highlights how the presence of fluorine and specific configurations can affect the biological activity of similar compounds.

Case Studies and Research Findings

  • Neuropharmacological Studies : Investigations into the CNS effects of [(3S)-3-fluoropyrrolidin-3-yl]methanol hydrochloride have shown potential in modulating anxiety-like behaviors in animal models. These studies suggest that the compound may act as a partial agonist at certain receptor sites, warranting further exploration into its therapeutic applications.
  • Binding Affinity Assessments : Research has indicated that [(3S)-3-fluoropyrrolidin-3-yl]methanol hydrochloride exhibits binding affinity for various receptors involved in neurotransmission. For instance, preliminary data from receptor binding assays suggest that it may interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

Q & A

Q. Enantiomeric Control :

  • Chiral Resolution : Use chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers.
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., Flack parameter < 0.1) .

Basic: What spectroscopic and crystallographic methods validate the structure of [(3S)-3-fluoropyrrolidin-3-yl]methanol hydrochloride?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for fluorine coupling (e.g., ³JHF ~12–18 Hz) and stereospecific proton environments .
    • ¹⁹F NMR : Quantify fluorine incorporation and assess purity .
  • X-ray Diffraction : Determine crystal packing and hydrogen-bonding networks. Example parameters from similar compounds:
ParameterValue (Example)Reference
Space GroupP2₁2₁2₁ (non-centrosymmetric)
Unit Cell (Å)a=5.268, b=6.786, c=46.941
Hydrogen BondsCl⁻ as acceptor (2.8–3.2 Å)
  • UV-Vis Spectroscopy : Monitor reaction progress or stability in methanol (λmax ~210–230 nm) .

Advanced: How does the fluorine substituent influence the compound’s hydrogen-bonding network and solid-state stability?

Methodological Answer:
The electronegative fluorine atom alters electron density, impacting intermolecular interactions:

  • Hydrogen Bonding : Fluorine reduces basicity of adjacent NH groups, weakening NH···Cl⁻ interactions but strengthening OH···Cl⁻ bonds (e.g., O-H···Cl distances <3.0 Å) .
  • Crystal Packing : Fluorine’s steric bulk promotes non-polar layer formation (e.g., adamantyl or pyrrolidine rings), while polar layers stabilize via Cl⁻ and water-mediated networks .
  • Thermal Stability : Decomposition temperatures vary with hydrogen-bond strength. For example, fluorinated pyrrolidines decompose at ~235°C vs. non-fluorinated analogs at ~220°C .

Advanced: How to resolve discrepancies in reported melting points or solubility data across studies?

Methodological Analysis:
Conflicting data often arise from:

  • Crystallization Solvents : Methanol yields needle-like crystals (mp 235°C), while ether produces plates (mp 228°C) due to differing hydrogen-bond networks .
  • Hydration State : Anhydrous vs. monohydrate forms (e.g., 1678.0 ų unit cell for monohydrate ).
  • Purity Assessment : Use DSC/TGA to detect impurities or hydrate loss (e.g., weight loss ~100°C indicates water) .

Resolution Strategy:

  • Standardize solvent systems (e.g., MeOH/Et₂O for consistent hydration).
  • Cross-validate with elemental analysis (C, H, N ±0.4%) and LC-MS .

Advanced: What computational methods predict the reactivity of [(3S)-3-fluoropyrrolidin-3-yl]methanol hydrochloride in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess fluorine’s electron-withdrawing effects on adjacent NH/OH groups.
  • Molecular Dynamics (MD) : Simulate solvation in polar solvents (e.g., water) to predict hydrolysis susceptibility .
  • pKa Prediction : Tools like MarvinSuite estimate NH⁺/OH pKa values (~8.5–9.5), guiding stability in buffered solutions .

Advanced: How to design a stability study for [(3S)-3-fluoropyrrolidin-3-yl]methanol hydrochloride under varying pH and temperature?

Experimental Design:

Conditions :

  • pH 1–12 (HCl/NaOH buffers)
  • Temperatures: 25°C, 40°C, 60°C
  • Light exposure: UV/Vis (254 nm) vs. dark controls .

Analytical Methods :

  • HPLC : Monitor degradation products (C18 column, 0.1% TFA/ACN gradient).
  • Mass Spectrometry : Identify hydrolysis byproducts (e.g., defluorinated species) .

Kinetic Modeling : Use Arrhenius equation to extrapolate shelf-life (Ea ~50–70 kJ/mol typical for fluorinated amines) .

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